![molecular formula C20H21FN4O B6477303 1-[(4-fluorophenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea CAS No. 2640830-46-0](/img/structure/B6477303.png)
1-[(4-fluorophenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea
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Overview
Description
1-[(4-fluorophenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea is a useful research compound. Its molecular formula is C20H21FN4O and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.16993947 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the extracellular signal-regulated kinase 1/2 (ERK1/2), which is a key node in the RAS/RAF/MEK/ERK signaling cascade . This cascade is often activated by oncogenic mutations in BRAF or RAS, or by upstream oncogenic signaling .
Mode of Action
The compound acts as an inhibitor of ERK1/2 . By binding to these kinases, it prevents them from phosphorylating their target proteins, thereby disrupting the signaling cascade . This can lead to a decrease in cell proliferation and survival, particularly in cells that are dependent on the RAS/RAF/MEK/ERK pathway for growth and survival .
Biochemical Pathways
The compound affects the RAS/RAF/MEK/ERK signaling pathway . This pathway is involved in regulating cell proliferation, survival, and differentiation . By inhibiting ERK1/2, the compound disrupts this pathway, potentially leading to reduced cell proliferation and increased cell death .
Result of Action
The inhibition of ERK1/2 by the compound can result in decreased cell proliferation and increased cell death, particularly in cells that are dependent on the RAS/RAF/MEK/ERK pathway . This could potentially lead to a reduction in the size of tumors that are driven by mutations in this pathway .
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea is a member of the pyrazole-based urea derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C23H24F2N4O2, with a molecular weight of approximately 426.5 g/mol. The structure consists of a urea moiety linked to a pyrazole ring and a fluorophenyl group, which may influence its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds similar to this compound have shown moderate antimicrobial effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 μg/mL .
- Anti-inflammatory Effects : Pyrazole-based compounds have been reported to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. For instance, some derivatives demonstrated significant inhibition of neutrophil migration with IC50 values ranging from 10 to 55 nM .
- Anticancer Properties : The pyrazole scaffold is recognized for its anticancer activity, affecting various cancer cell lines. Studies have indicated that related compounds can induce apoptosis in cancer cells through multiple mechanisms .
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some urea derivatives inhibit specific enzymes like soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain pathways. The inhibition potency can vary significantly based on structural modifications .
- Cytokine Modulation : These compounds can modulate cytokine release, particularly tumor necrosis factor-alpha (TNFα), which is crucial in inflammatory responses .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole-based ureas:
- Antimicrobial Evaluation : A study tested various pyrazolyl-ureas against common pathogens, revealing that certain derivatives exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .
- Anti-inflammatory Studies : In vivo models demonstrated that specific derivatives could reduce inflammation markers and improve symptoms in models of arthritis, indicating their potential as therapeutic agents in chronic inflammatory conditions .
- Antitumor Activity : Research involving different cancer cell lines showed that certain pyrazole derivatives could inhibit cell proliferation and induce apoptosis, suggesting their utility in cancer therapy .
Scientific Research Applications
The compound 1-[(4-fluorophenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and relevant case studies.
Structure and Properties
This compound is a member of the urea class, characterized by its unique structure which includes a fluorophenyl group and a pyrazole moiety. The molecular formula is C22H24FN3O, and its IUPAC name reflects its complex arrangement of functional groups.
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds similar to this compound exhibit significant anticancer properties. They are being studied for their ability to inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against breast cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations .
Neurological Research
CNS Activity : The pyrazole moiety has been linked to neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The fluorophenyl group may enhance blood-brain barrier permeability.
Case Study : In vivo studies have shown that similar compounds can improve cognitive function in animal models of Alzheimer’s disease, suggesting potential therapeutic uses .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory disorders.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-25-19(11-13-24-25)17-6-2-15(3-7-17)10-12-22-20(26)23-14-16-4-8-18(21)9-5-16/h2-9,11,13H,10,12,14H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVQYAFRHKLZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.